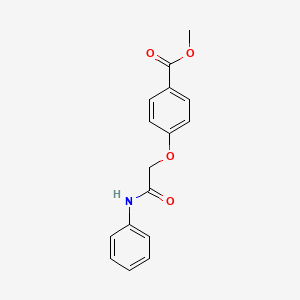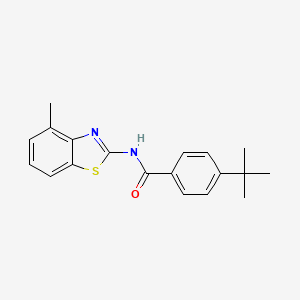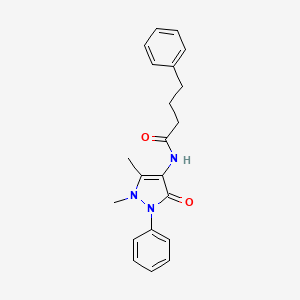![molecular formula C15H12ClN3OS B5718979 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound is also known as CPAA and is a member of the acrylamide family of compounds.
作用机制
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in target cells. In cancer cells, CPAA has been shown to inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis. In weed species, CPAA has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to plant death.
Biochemical and physiological effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in target cells. In cancer cells, CPAA has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In weed species, CPAA has been shown to inhibit photosynthesis, leading to plant death.
实验室实验的优点和局限性
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for lower doses and reduced toxicity. One limitation is its complex synthesis method, which requires specialized equipment and knowledge of organic chemistry.
未来方向
There are several future directions for the research and development of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, future research could focus on improving the selectivity and potency of CPAA as an anticancer agent, as well as investigating its potential for combination therapy with other drugs. In agricultural chemistry, future research could focus on optimizing the formulation and delivery of CPAA as a herbicide, as well as investigating its potential for controlling other pest species.
合成方法
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a complex process that requires specialized equipment and knowledge of organic chemistry. The most common synthesis method involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by reaction with phenylacryloyl chloride. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CPAA has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In agricultural chemistry, CPAA has been studied for its potential as a herbicide, with promising results in controlling various weed species.
属性
IUPAC Name |
(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBAZJUZHOUOO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)

![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)



![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)


![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)